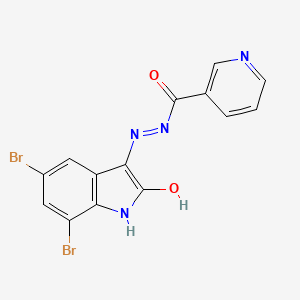

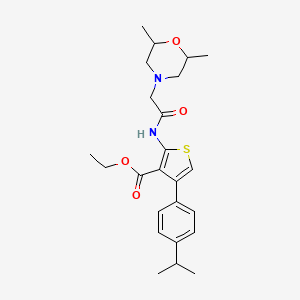

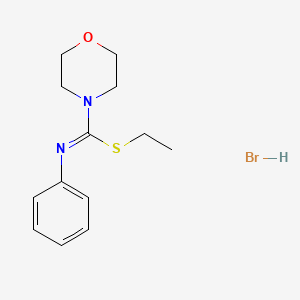

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide, also known as DBINH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DBINH is a hydrazide derivative that possesses a unique chemical structure, making it a promising candidate for various biological and pharmacological studies.

Applications De Recherche Scientifique

Anticonvulsant Activity

- A study by Kumar et al. (2013) synthesized a series of 5,7-dibromoisatin semicarbazones, which included derivatives similar to "(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide." These compounds showed prominent anticonvulsant effects with little neurotoxicity and minimal CNS depressant effects, making them potentially promising agents for treating epilepsy (Kumar et al., 2013).

Antioxidant Properties

- Research by Çavuş et al. (2020) focused on synthesizing novel carbohydrazones, including derivatives of 5-substituted isatin. Their study found significant antioxidant activities in these compounds, as evidenced by in vitro evaluations and quantum-chemical calculations (Çavuş et al., 2020).

Anti-Cancer Activity

- El‐Faham et al. (2015) synthesized novel N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives and assessed their in vitro anti-cancer activity. Some of these compounds showed promising anti-cancer activities against human tumor cell lines, including liver and leukemia cells (El‐Faham et al., 2015).

Apoptosis Induction

- Sirisoma et al. (2009) discovered a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as inducers of apoptosis. These compounds were identified using a cell- and caspase-based HTS assay, highlighting their potential in cancer treatment (Sirisoma et al., 2009).

Enzyme Inhibition

- A study by Arshad et al. (2017) synthesized new isatin derivatives that showed inhibitory activity against Bacillus pasteurii urease. These compounds could potentially be used in therapeutic applications related to enzyme inhibition (Arshad et al., 2017).

Antimicrobial Agents

- Ugale et al. (2017) synthesized novel N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides and evaluated them for antimicrobial activity. Some of these compounds exhibited excellent antibacterial and antifungal activities, showing potential as new classes of antimicrobial agents (Ugale et al., 2017).

Organic Semiconductor Applications

- Yan et al. (2013) utilized a derivative of 2-oxoindolin-3-ylidene in the development of new electron-acceptor building blocks for polymer semiconductors, demonstrating their application in thin film transistors (Yan et al., 2013).

Propriétés

IUPAC Name |

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N4O2/c15-8-4-9-11(10(16)5-8)18-14(22)12(9)19-20-13(21)7-2-1-3-17-6-7/h1-6,18,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGIGDRTVXWXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2434581.png)

![2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2434589.png)

![N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434591.png)

![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2434599.png)